6-Bromo-3-(difluoromethyl)-2-methylpyridine
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Overview
Description
6-Bromo-3-(difluoromethyl)-2-methylpyridine is a heterocyclic organic compound that features a bromine atom, a difluoromethyl group, and a methyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(difluoromethyl)-2-methylpyridine typically involves the bromination of 3-(difluoromethyl)-2-methylpyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(difluoromethyl)-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-3-(difluoromethyl)-2-methylpyridine has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of advanced materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(difluoromethyl)-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-(difluoromethyl)-2-fluorophenyl)(methyl)sulfane
- 6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine
- 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Uniqueness
6-Bromo-3-(difluoromethyl)-2-methylpyridine is unique due to the presence of both a bromine atom and a difluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H6BrF2N |
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Molecular Weight |
222.03 g/mol |
IUPAC Name |
6-bromo-3-(difluoromethyl)-2-methylpyridine |
InChI |
InChI=1S/C7H6BrF2N/c1-4-5(7(9)10)2-3-6(8)11-4/h2-3,7H,1H3 |
InChI Key |
WCXMQKFXRVDTIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)C(F)F |
Origin of Product |
United States |
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